molecular formula C16H10N2O2 B100959 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione CAS No. 17352-37-3

5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione

Cat. No. B100959
CAS RN: 17352-37-3
M. Wt: 262.26 g/mol
InChI Key: NUJGNDIAVBGFHG-UHFFFAOYSA-N
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Description

5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione, also known as epindolidione, is a structural isomer of indigo dye . It has the molecular formula C16H10N2O2 and a molecular weight of 262.26 g/mol. It is a heteroatom-modified analogue of tetracene .


Molecular Structure Analysis

The molecular structure of 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione involves a complex ring system. It can be viewed as a modified tetracene ring system . The InChI key for this compound is NUJGNDIAVBGFHG-UHFFFAOYSA-N.

Scientific Research Applications

Chemical Synthesis and Bactericidal Properties

  • Synthesis Techniques and Bactericides : 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione derivatives have been synthesized through various chemical reactions, showcasing their potential in bactericidal applications. Yanni and Khalil (1991) detailed the synthesis of furoquinolinediones, including 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione, and their application as bactericides (Yanni & Khalil, 1991).

Biological Activities and Therapeutic Potential

  • Anticancer and Radiosensitizing Agents : Certain derivatives of 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione have demonstrated significant anticancer activities. Ghorab et al. (2015) synthesized a series of quinoline and pyrimidoquinoline derivatives containing sulfonamide moieties, revealing notable in-vitro anticancer activity against liver-cancer cells (Ghorab et al., 2015).

Future Directions

Epindolidione has been of recent interest as a component in molecular electronics, especially regarding organic field-effect transistors (OFETs) . This suggests potential future directions in the field of molecular electronics.

properties

IUPAC Name

5,11-dihydroquinolino[3,2-b]quinoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-14-13(15)18-12-8-4-2-6-10(12)16(14)20/h1-8H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJGNDIAVBGFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 2
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 3
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 4
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 5
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 6
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione

Citations

For This Compound
1
Citations
M Kumari, SK Bera, S Blickle, W Kaim… - … –A European Journal, 2021 - Wiley Online Library
Epindolidione (H 2 L), a heteroatom‐modified analogue of tetracene and a structural isomer of indigo, forms dinuclear complexes with [RuX 2 ] 2+ , X=bpy (2,2′‐bipyridine, [1] 2+ ) or …

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